molecular formula C15H11NOS B1653733 2-Oxo-1,2-diphenylethyl thiocyanate CAS No. 19203-00-0

2-Oxo-1,2-diphenylethyl thiocyanate

Cat. No.: B1653733
CAS No.: 19203-00-0
M. Wt: 253.32 g/mol
InChI Key: GVHNHLDTXHQFNQ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl thiocyanate is a thiocyanate derivative characterized by a central 2-oxo-1,2-diphenylethyl scaffold. Its structure comprises two phenyl groups attached to an ethyl chain bearing a ketone (oxo) group and a thiocyanate (-SCN) substituent. The compound’s reactivity and applications are likely influenced by the electron-withdrawing thiocyanate group and steric effects from the diphenylethyl moiety.

Properties

CAS No.

19203-00-0

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) thiocyanate

InChI

InChI=1S/C15H11NOS/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H

InChI Key

GVHNHLDTXHQFNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N

Other CAS No.

19203-00-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Oxo-1,2-diphenylethyl thiocyanate with structurally related thiocyanate-containing compounds reported in the literature, focusing on molecular properties, physical characteristics, and reactivity.

Molecular and Physical Properties

Table 1: Comparative Data for this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
This compound* C₁₅H₁₁NOS 253.32 N/A N/A Thiocyanate, Ketone, Phenyl
3-Phenyl-5-phenylaminocarbonyl-... (7h) C₃₀H₂₁N₅O₂S₂ 547.65 307–308 70 Thiocyanate, Amide, Thiadiazole
3-Phenyl-2-[...]-5-(2-thienoyl)-... (7j) C₂₈H₁₈N₄O₂S₃ 538.66 122–123 66 Thiocyanate, Thienoyl, Thiadiazole
3-Phenyl-2-[...]-5-styryl-... (15b) C₃₁H₂₂N₄OS₂ 530.66 151–152 65 Thiocyanate, Styryl, Thiadiazole
3-Phenyl-2-[...]-5-(2-thienoyl)-... (15h) C₂₈H₁₈N₄O₂S₃ 538.66 167–168 70 Thiocyanate, Thienoyl, Thiadiazole

*Data inferred from structural analogs.

Key Observations:

Melting Points: Bulkier substituents correlate with higher melting points. For example, compound 7h (307–308°C), featuring phenylaminocarbonyl and thiadiazole groups, has a significantly higher melting point than 7j (122–123°C) with a thienoyl substituent . The styryl group in 15b (151–152°C) imparts moderate thermal stability compared to thienoyl analogs .

Synthetic Yields: Yields for analogs range from 65% to 70%, suggesting that steric or electronic effects from substituents (e.g., thienoyl vs. styryl) marginally impact reaction efficiency .

Molecular Weight and Solubility: Higher molecular weight compounds (e.g., 7h at 547.65 g/mol) may exhibit lower solubility in polar solvents due to increased hydrophobicity. The target compound’s smaller size (253.32 g/mol) could enhance solubility in organic solvents like ethanol or DMSO.

Spectroscopic and Reactivity Profiles

Infrared (IR) Spectroscopy:
  • Carbonyl (C=O) stretches in analogs appear between 1660–1675 cm⁻¹, consistent with ketone or amide groups . The target compound’s oxo group is expected to show a similar absorption.
Nuclear Magnetic Resonance (NMR):
  • 1H NMR: Aromatic protons in analogs resonate between δ 6.8–8.4 ppm, reflecting the electronic environment of phenyl or thienoyl groups . The target compound’s diphenylethyl moiety would likely show complex splitting in this region.
  • 13C NMR : Carbonyl carbons in analogs appear at δ 165–178 ppm, while thiocyanate-attached carbons are observed near δ 120–140 ppm .
Reactivity:
  • The thiocyanate group’s nucleophilicity enables participation in cyclization or substitution reactions. For example, analogs form thiadiazole rings via reactions with hydrazonoyl halides .
  • Electron-withdrawing groups (e.g., ketones) may enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

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